1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone

Description

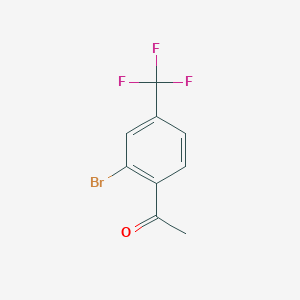

Chemical Structure and Properties 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS: 1131605-31-6) is an acetophenone derivative featuring a bromine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) on the aromatic ring. Its molecular formula is C₉H₆BrF₃O, with a molecular weight of 267.04 g/mol . Predicted physical properties include a boiling point of 258.8 ± 40.0 °C and a density of 1.564 ± 0.06 g/cm³ . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of chalcone and piperazine derivatives .

Properties

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXHUPYBNIJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-bromo-4-(trifluoromethyl)benzaldehyde followed by a Friedel-Crafts acylation reaction . The reaction conditions typically involve the use of bromine and acetic acid under reflux for several hours. Another method involves the trifluoromethylation of α-bromoacetophenone using trifluoromethylthiol (TFMS)[3][3]. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone serves as a building block in various chemical syntheses and has been explored for its potential applications in multiple areas:

Medicinal Chemistry

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar properties due to its structural analogies with known anticancer agents .

- Enzyme Inhibition : The compound's ketone functional group allows it to act as an enzyme inhibitor. Research indicates that trifluoromethyl-containing compounds can effectively inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, facilitating various synthetic pathways.

Material Science

The compound is also being investigated for its utility in developing new materials with specific properties, such as polymers and coatings. The unique electronic characteristics imparted by the trifluoromethyl group can enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Spectral Data Comparison

- 1H NMR : The target compound’s aromatic protons resonate downfield (δ ~7.7–8.2 ppm) due to electron-withdrawing groups, similar to its fluoro analog (δ 7.78–8.24 ppm in ) .

- Mass Spectrometry : The target compound shows a molecular ion peak at m/z 291.2 (M+) and 293.2 (M+2) due to bromine’s isotopic pattern, while the fluoro analog lacks this signature .

Biological Activity

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone, with the molecular formula C9H8BrF3O and a molar mass of 285.06 g/mol, is a compound characterized by its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in the context of its electrophilic nature, which allows it to interact with various biological molecules.

Structural Properties

The compound is typically encountered as a white solid with a melting point of 42°C to 44°C and exhibits a density of approximately 1.658 g/cm³. Its structural characteristics are significant for its reactivity and potential bioactivity, particularly in medicinal chemistry contexts.

Biological Activity Overview

This compound has not been extensively studied as a standalone drug candidate; however, its structural similarities to known bioactive molecules suggest several avenues for exploration. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with enhanced biological activity in various compounds.

Interaction with Biological Molecules

Preliminary studies indicate that this compound can interact with nucleophiles such as amino acids or DNA bases, leading to potential modifications that could affect biological functions. This electrophilic property may allow it to participate in reactions that modify biomolecules, potentially influencing their activity.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | C9H8BrF3O | 1.00 |

| 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone | C9H8BrF3O | 1.00 |

| 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | C9H8BrF4O | 0.87 |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | C10H8F6O | 0.85 |

| 3'-(Trifluoromethyl)acetophenone | C9H7F3O | 0.85 |

This table highlights the unique combination of halogenated groups in these compounds, which may influence their reactivity and bioactivity.

Antifungal Activity

Research has indicated that halogenated derivatives often exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against various fungal strains, suggesting that further investigation into its antifungal potential could be fruitful.

Cytochrome P450 Inhibition

Studies on related compounds have explored their inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. While specific data on this compound is limited, its structural features suggest it could potentially inhibit these enzymes, impacting drug interactions and metabolic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.